![molecular formula C17H12ClN5O2 B6490214 N-(2-chlorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide CAS No. 1358414-67-1](/img/structure/B6490214.png)
N-(2-chlorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
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Overview
Description
“N-(2-chlorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These compounds are synthesized as potential antiviral and antimicrobial agents . They are known for their broad-spectrum antibacterial activity .
Synthesis Analysis
The compound is synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . A specific example of synthesis involves a mixture of N-(4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)benzamide, 4-Aminoacetophenone, and Et3N in toluene .
Chemical Reactions Analysis
The compound is part of a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives . These compounds are synthesized via aromatic nucleophilic substitution .
Scientific Research Applications
Anticancer Research
AKOS021719980 has shown potential in anticancer research due to its ability to inhibit the growth of certain cancer cell lines. Studies have indicated that the compound can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for developing new cancer therapies . Researchers are particularly interested in its effects on breast and lung cancer cells.
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties, making it a subject of interest in the development of new antibiotics. AKOS021719980 has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria, and has shown effectiveness in inhibiting bacterial growth . This application is crucial in the fight against antibiotic-resistant bacteria.
Neuroprotective Effects
Research has explored the neuroprotective effects of AKOS021719980, particularly in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The compound has been found to reduce oxidative stress and inflammation in neuronal cells, which are key factors in the progression of these diseases. This makes it a potential candidate for therapeutic interventions aimed at protecting neuronal health.
Antioxidant Activity
AKOS021719980 has demonstrated strong antioxidant activity, which is beneficial in combating oxidative stress-related diseases. Oxidative stress is implicated in various conditions, including cardiovascular diseases, diabetes, and aging. The compound’s ability to neutralize free radicals makes it a valuable subject for research in these areas.
These applications highlight the diverse potential of AKOS021719980 in various fields of scientific research. Each application opens up new avenues for developing therapeutic agents and understanding the underlying mechanisms of different diseases.
If you have any specific questions or need further details on any of these applications, feel free to ask!
Mechanism of Action
Future Directions
The [1,2,4]triazolo[4,3-a]quinoxaline derivatives, including “N-(2-chlorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide”, show promise as potential antiviral and antimicrobial agents . Future research could focus on further exploration of these compounds, particularly in terms of their bioactivity .
properties
IUPAC Name |
N-(2-chlorophenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5O2/c18-11-5-1-2-6-12(11)20-15(24)9-22-13-7-3-4-8-14(13)23-10-19-21-16(23)17(22)25/h1-8,10H,9H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CABIIBJJDMMYDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C3=CC=CC=C3N4C=NN=C4C2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide |
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